![molecular formula C20H24Cl2N2O3S B2457971 1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine CAS No. 1903296-82-1](/img/structure/B2457971.png)
1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine
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Description
1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine, also known as EEDQ, is a chemical compound that has been widely used in scientific research due to its unique properties. EEDQ is a potent cross-linking agent that can be used to modify proteins and nucleic acids, making it a valuable tool in biochemistry and molecular biology.
Scientific Research Applications
Synthesis and Characterization
1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is a compound with potential in various scientific research applications. The synthesis of related piperazine derivatives involves complex processes, including alkylation, acidulation, reduction of nitro groups, and hydrolysis, leading to pharmaceutical intermediates like 1-(2,3-dichlorophenyl)piperazine (Quan, 2006). These synthesis methods are crucial for developing new compounds with potential applications in drug discovery and development.
Antimicrobial and Anticancer Potential
Compounds related to 1-(2,5-Dichlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine have shown promising antimicrobial and anticancer activities. For instance, certain 1,2,4-triazole derivatives with piperazine components exhibit significant antimicrobial properties against various microorganisms, indicating potential for the development of new antimicrobial agents (Bektaş et al., 2007). Moreover, some piperazine-based compounds have demonstrated broad-spectrum anticancer activity, highlighting their potential in cancer treatment research (Keefer, 2010).
Drug Metabolism and Pharmacological Studies
Understanding the metabolic pathways and pharmacological effects of piperazine derivatives is essential for their potential therapeutic applications. Studies on compounds like Lu AA21004, a novel antidepressant, reveal the enzymes involved in their oxidative metabolism, providing insights into their pharmacokinetics and safety profiles (Hvenegaard et al., 2012). Additionally, the interaction of piperazine derivatives with neurotransmitter receptors offers valuable information for designing drugs with targeted actions, as seen in the affinity of certain compounds for dopamine and serotonin receptors (Hamik & Peroutka, 1989).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S/c1-4-27-19-13-20(15(3)11-14(19)2)28(25,26)24-9-7-23(8-10-24)18-12-16(21)5-6-17(18)22/h5-6,11-13H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAJLUPYMZOXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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